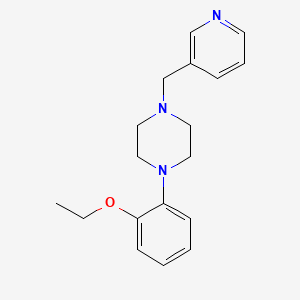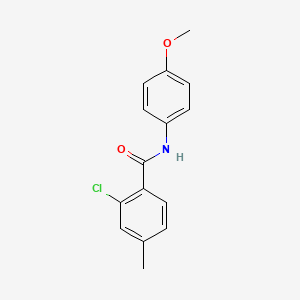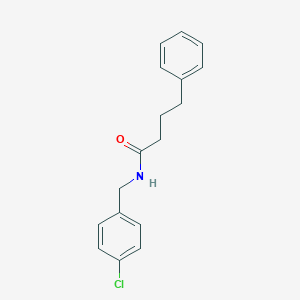
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's mechanism of action involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist and antagonist at these receptors, depending on the concentration and location of the receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's interaction with these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune system function. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's advantages for lab experiments include its potential as a pharmacological tool for studying serotonin receptor function and its potential as a therapeutic agent for various neurological and inflammatory disorders. However, 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties and potential side effects.
Zukünftige Richtungen
For 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine research include further investigation into its pharmacological properties and potential therapeutic applications. Studies may also focus on the development of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine derivatives with improved pharmacological properties and reduced toxicity. Additionally, studies may investigate the potential use of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine in combination with other drugs for the treatment of various disorders.
Synthesemethoden
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized through various methods, including the reaction of ethoxybenzene with 3-pyridinemethanol in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 1-(2-bromoethyl)-4-(3-pyridinylmethyl)piperazine with potassium ethoxide in ethanol. The purity and yield of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential pharmacological properties, such as its ability to act as a serotonin receptor agonist and antagonist. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also shown potential in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Studies have also investigated 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's potential as an anti-inflammatory agent and its effects on the immune system.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-18-8-4-3-7-17(18)21-12-10-20(11-13-21)15-16-6-5-9-19-14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWITKOFBJCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262610 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)


![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)

![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)




![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)

